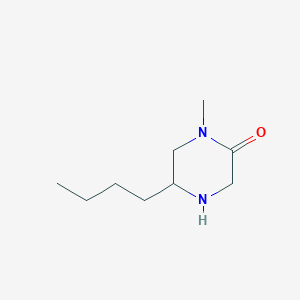
5-butyl-1-Methylpiperazin-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-butyl-1-Methylpiperazin-2-one is a chemical compound belonging to the piperazine family. Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1-Methylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamine derivatives with sulfonium salts, which facilitates the formation of the piperazine ring . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives, including 5-butyl-1-Methylpiperazin-2-one, often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and specialized catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-butyl-1-Methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-butyl-1-Methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-butyl-1-Methylpiperazin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an enzyme inhibitor or receptor modulator, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler compound with a similar core structure but lacking the butyl and methyl substituents.
1-Methylpiperazine: Similar to 5-butyl-1-Methylpiperazin-2-one but without the butyl group.
4-Butylpiperazine: Similar but with the butyl group at a different position on the piperazine ring.
Uniqueness
5-butyl-1-Methylpiperazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butyl and methyl groups can enhance its lipophilicity and potentially improve its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
5-butyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-8-7-11(2)9(12)6-10-8/h8,10H,3-7H2,1-2H3 |
Clave InChI |
YORVOKCEUQTEAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CN(C(=O)CN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


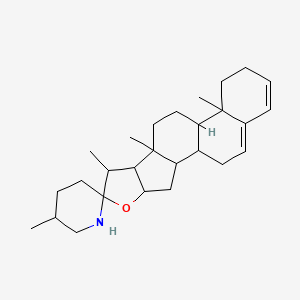
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
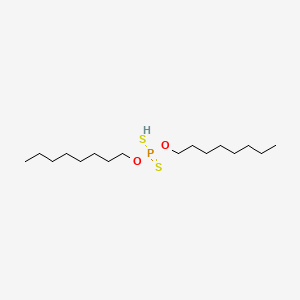
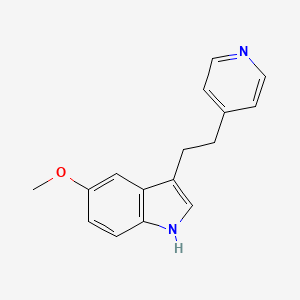




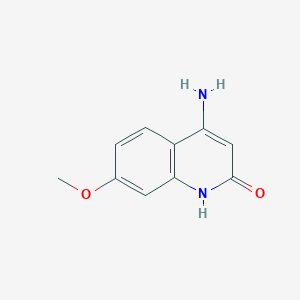
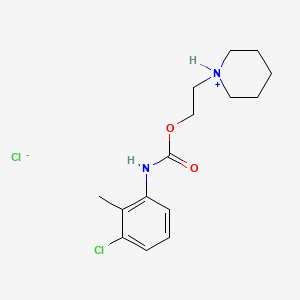
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
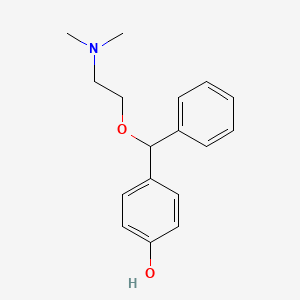
![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)
